12-Mercaptododecylphosphonic acid chemical properties
12-Mercaptododecylphosphonic acid chemical properties
An In-depth Technical Guide to 12-Mercaptododecylphosphonic Acid: Properties, Protocols, and Applications
Abstract
12-Mercaptododecylphosphonic acid (MDPA) is a bifunctional organic molecule that has garnered significant interest in materials science, nanotechnology, and biomedical research.[1][2] Its unique structure, featuring a long alkyl chain with a terminal thiol (-SH) group and a phosphonic acid (-PO(OH)₂) headgroup, allows it to form stable, self-assembled monolayers (SAMs) on a variety of metal and metal oxide surfaces.[1] The phosphonic acid group provides a robust anchor to surfaces like titania, alumina, and silicon oxide, while the terminal thiol group offers a versatile point for further chemical modification or interaction, such as binding to gold nanoparticles. This guide provides a comprehensive overview of the chemical properties, experimental protocols, and key applications of MDPA for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
12-Mercaptododecylphosphonic acid is typically a white to cream-colored powder or crystalline solid.[3] Its key physicochemical properties are summarized in the table below, compiled from various suppliers and databases.
| Property | Value | Reference(s) |
| IUPAC Name | (12-sulfanyldodecyl)phosphonic acid | [3] |
| Synonyms | P-(12-Mercaptododecyl)phosphonic acid, MDPA | [2] |
| CAS Number | 159239-33-5 | [2][3] |
| Molecular Formula | C₁₂H₂₇O₃PS | [2][3] |
| Molecular Weight | 282.38 g/mol | [2] |
| Appearance | White to cream crystals or powder | [3] |
| Melting Point | 91-97 °C | [3] |
| Solubility | Sparingly soluble in water. | [4] |
| Storage Temperature | 2-8°C | |
| SMILES String | OP(O)(CCCCCCCCCCCCS)=O | [3] |
| InChI Key | PVIUMTORLYKRJT-UHFFFAOYSA-N | [3] |
Spectroscopic Analysis
While specific spectra for MDPA are not provided in the search results, its chemical structure allows for the prediction of characteristic signals in various spectroscopic analyses.
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¹H NMR: Expected signals would include a triplet corresponding to the methylene protons adjacent to the thiol, a multiplet for the long alkyl chain protons, and a broad singlet for the acidic protons of the phosphonic acid and the thiol proton.
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¹³C NMR: Resonances would be expected for each of the 12 carbon atoms in the alkyl chain, with distinct chemical shifts for the carbons closest to the sulfur and phosphorus atoms.
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³¹P NMR: A characteristic singlet in the phosphonate region of the spectrum would confirm the presence of the phosphonic acid group.[5]
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FT-IR: The infrared spectrum would show characteristic absorption bands for O-H stretching of the phosphonic acid (broad, ~2500-3300 cm⁻¹), C-H stretching of the alkyl chain (~2850-2960 cm⁻¹), P=O stretching (~1150-1250 cm⁻¹), and a weak S-H stretching band (~2550 cm⁻¹).[6][7]
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Mass Spectrometry: The molecular ion peak [M-H]⁻ or [M+H]⁺ would be observed, corresponding to the molecular weight of the compound.
Key Applications in Research and Drug Development
MDPA's bifunctional nature makes it a versatile tool in several advanced applications:
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Self-Assembled Monolayers (SAMs): MDPA is widely used to form dense, ordered SAMs on various oxide surfaces.[1] The phosphonic acid headgroup forms strong M-O-P bonds (where M is a surface metal atom), creating monolayers with high chemical and mechanical stability.[1] These SAMs can alter surface properties such as wettability, adhesion, and biocompatibility.
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Nanoparticle Functionalization: The thiol terminus of MDPA is ideal for anchoring gold nanoparticles to a phosphonate-coated surface. This allows for the creation of hybrid nanomaterials with applications in nanoelectronics, biosensing, and catalysis.
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Biocompatible Coatings: SAMs of MDPA can be used to create biocompatible coatings on medical implants (e.g., titanium or stainless steel) to improve tissue integration and prevent adverse reactions. Further functionalization of the thiol group can allow for the attachment of biomolecules.
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Drug Delivery: Nanoparticles functionalized with MDPA can serve as platforms for drug delivery. The phosphonate provides stability, while the thiol can be used to attach targeting ligands or drug molecules, enabling the development of targeted therapeutic agents.
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Heavy Metal Extraction: MDPA-coated titania particles have shown potential for the extraction of heavy metals from aqueous solutions, indicating applications in environmental remediation.
Experimental Protocols
Detailed, reproducible protocols are essential for the successful application of MDPA. The following sections provide methodologies for its synthesis and common applications.
General Synthesis of ω-Mercaptoalkylphosphonic Acids
The synthesis of MDPA typically involves a multi-step process starting from an ω-bromoalkylphosphonate ester, followed by conversion of the bromide to a thiol and subsequent hydrolysis of the phosphonate ester.
Protocol:
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Thiol Acetate Formation: Diethyl (12-bromododecyl)phosphonate is reacted with potassium thioacetate in a suitable solvent like ethanol or DMF. The reaction mixture is heated under reflux for several hours to facilitate the nucleophilic substitution of the bromide with the thioacetate.
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Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is redissolved in an organic solvent (e.g., dichloromethane) and washed with water and brine to remove inorganic salts. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product can be purified by column chromatography.
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Hydrolysis: The resulting diethyl (12-acetylthiododecyl)phosphonate is then hydrolyzed to yield the final product. This is typically achieved by refluxing with a strong acid, such as concentrated hydrochloric acid, for several hours.[8] This step cleaves both the thioacetate and the phosphonate ester groups.
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Final Isolation: Upon cooling, the product may precipitate out of the acidic solution. The solid is collected by filtration, washed with cold water to remove residual acid, and dried under vacuum to yield 12-Mercaptododecylphosphonic acid.
References
- 1. 12-MERCAPTODODECYLPHOSPHONIC ACID | 159239-33-5 [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. 12-Mercaptododecylphosphonic acid, 95% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 4. N-DODECYLPHOSPHONIC ACID | 5137-70-2 [chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
